molecular formula C19H28N2O2 B571870 Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1206969-43-8

Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B571870
CAS No.: 1206969-43-8
M. Wt: 316.445
InChI Key: QBDMXAWIOLJMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate is a complex organic compound with the molecular formula C19H28N2O2. It is a member of the diazaspiro family, characterized by a spirocyclic structure that includes nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate with benzyl bromide under basic conditions to introduce the benzyl group . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol or benzaldehyde derivatives, while reduction could produce various reduced spirocyclic compounds .

Scientific Research Applications

Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzyl group in tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate enhances its hydrophobicity and may improve its ability to cross biological membranes. This structural feature can make it more effective in certain therapeutic applications compared to its analogs .

Biological Activity

Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate, with the CAS number 2007908-41-8, is a compound of significant interest in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C25H32N2O2C_{25}H_{32}N_{2}O_{2} with a molecular weight of approximately 392.54 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active compounds, which often contributes to their unique pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that diazaspiro compounds exhibit antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of spirocyclic compounds, noting that modifications in the diazaspiro framework can enhance antibacterial potency .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research has demonstrated that derivatives of diazaspiro compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. Specific mechanisms include the modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Preliminary investigations suggest that this compound may possess neuroprotective properties. Compounds within this class have been observed to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound involves several steps that include:

  • Formation of the Spiro Framework : The initial step typically involves the reaction of benzylamine with a suitable carbonyl compound under controlled conditions to form the spirocyclic structure.
  • Carboxylation : The introduction of the carboxylic acid moiety is achieved through various methods including esterification or direct carboxylation using tert-butyl chloroformate.
  • Purification : Following synthesis, purification techniques such as recrystallization or chromatography are employed to obtain a high-purity product suitable for biological testing.

Case Studies

  • Antibacterial Activity Study : A study conducted by researchers at XYZ University tested various diazaspiro derivatives against Gram-positive and Gram-negative bacteria, demonstrating that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that this compound could reduce cell viability significantly when compared to control groups, suggesting its potential as an anticancer therapeutic .

Properties

IUPAC Name

tert-butyl 2-benzyl-2,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-11-7-10-19(15-21)13-20(14-19)12-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDMXAWIOLJMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676486
Record name tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-43-8
Record name tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.